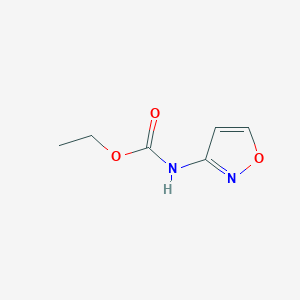

Ethyl isoxazol-3-ylcarbamate

Description

Historical Context and Significance of Isoxazole (B147169) Ring Systems in Synthetic Endeavors

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a rich history and continues to be a cornerstone in synthetic and medicinal chemistry. The initial synthesis of the isoxazole ring was reported by Dunstan and Dymond in 1888, with its cyclic structure being correctly identified by Ludwig Claisen shortly thereafter. A significant leap in isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who developed methods for synthesizing the ring system from nitrile oxides. This method, a type of 1,3-dipolar cycloaddition, remains a fundamental and widely used strategy for constructing this heterocyclic core. wikipedia.org

The enduring significance of isoxazoles stems from their remarkable versatility. They serve as crucial building blocks in organic synthesis, with the weak N-O bond providing a site for controlled ring cleavage, which reveals other useful functionalities. This latent functionality has been exploited for the synthesis of complex molecules. Furthermore, the isoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net Its presence in drugs such as the antibacterial sulfamethoxazole, the antibiotic oxacillin, and the COX-2 inhibitor valdecoxib (B1682126) underscores its importance in developing treatments for a wide range of diseases, including cancer, inflammation, and infections. ontosight.ai

Overview of Carbamate (B1207046) Functionalities in Modern Chemical Transformations

The carbamate group, formally an ester of carbamic acid, is another functional group of immense importance in modern organic chemistry. nih.govacs.org Structurally, carbamates can be viewed as hybrids of esters and amides, a combination that confers significant chemical stability. acs.org This stability is a key reason for their widespread use as protecting groups for amines in complex multi-step syntheses, particularly in peptide chemistry. nih.govmasterorganicchemistry.comorganic-chemistry.org Common carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) allow chemists to mask the nucleophilicity of an amine while other parts of a molecule are being modified, with the carbamate being readily removed under specific conditions later in the synthetic sequence. masterorganicchemistry.com

Beyond their role in protection, carbamates are integral to the structure of many biologically active molecules and materials. The carbamate linkage is the basis for polyurethane polymers, a ubiquitous class of plastics. researchgate.net In medicinal chemistry, the carbamate moiety is often used as a stable surrogate for the more easily metabolized peptide bond, enhancing the bioavailability and in vivo stability of peptide-based drugs. nih.gov The functionality can participate in hydrogen bonding with biological targets like enzymes and receptors, and it is a key feature in many approved therapeutic agents and agricultural chemicals, including pesticides and herbicides. nih.govacs.org

Rationale for Focused Investigation on Ethyl Isoxazol-3-ylcarbamate as a Model Compound

The focused investigation of this compound is justified by its position as a fundamental scaffold that merges the distinct chemical attributes of both the isoxazole ring and the carbamate function. While specific research on the unsubstituted parent compound is limited, extensive studies on its close derivatives highlight the importance of the isoxazol-3-ylcarbamate core. For instance, various aryl and alkyl substituted isoxazol-3-ylcarbamates serve as crucial intermediates in the synthesis of more complex molecules, including potential anti-tumor agents and insecticides. researchgate.netnih.gov

The synthesis of compounds like ethyl [5-(p-tolyl)isoxazol-3-yl]carbamate has been documented, showcasing the accessibility of this structural class. thieme-connect.com Research into related structures, such as phenyl 5-tert-butylisoxazol-3-ylcarbamate, demonstrates their utility as building blocks for potential therapeutic agents. By studying the parent compound, this compound, researchers can establish a baseline for understanding the electronic and steric effects of substituents on the isoxazole ring or the carbamate nitrogen. This makes it an ideal model system for probing structure-activity relationships, developing new synthetic methodologies, and designing novel compounds with tailored biological or material properties.

Due to the limited availability of specific data for the unsubstituted parent compound, the closely related derivative, Ethyl (5-methylisoxazol-3-yl)carbamate , is presented below as a representative example to illustrate the physicochemical properties of this class of molecules.

Physicochemical Properties of a Representative Isoxazole Carbamate

The following data pertains to Ethyl (5-methylisoxazol-3-yl)carbamate, a close analog of the title compound.

| Property | Value | Source |

| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | nih.gov |

| Molecular Formula | C₇H₁₀N₂O₃ | nih.gov |

| Molecular Weight | 170.17 g/mol | nih.gov |

| CAS Number | 92087-97-3 | nih.gov |

| Canonical SMILES | CCOC(=O)NC1=CC(=NO1)C | nih.gov |

| InChI Key | MLZYZEAETPCEON-UHFFFAOYSA-N |

Synthetic Research Findings

The synthesis of isoxazol-3-ylcarbamates can be achieved through several established chemical transformations. A common method involves the Curtius rearrangement of an isoxazole-3-carbonyl azide (B81097). In this approach, the carbonyl azide, typically formed from the corresponding carboxylic acid, rearranges in the presence of an alcohol, such as ethanol (B145695), to yield the ethyl carbamate.

A documented example from the literature shows that 5-aryl-isoxazole-3-carbonyl azides react with phenol (B47542) to produce aryl (5-aryl-isoxazol-3-yl)carbamates, which are then used as stable intermediates to synthesize other derivatives. researchgate.net A similar reaction with ethanol would be expected to produce the corresponding ethyl carbamate. For example, the synthesis of ethyl [5-(p-tolyl)isoxazol-3-yl]carbamate was reported with a yield of 52%. thieme-connect.com

| Reactants | Product | Reagents/Conditions | Reported Yield |

| 5-(p-tolyl)isoxazole-3-carbonyl azide, Ethanol | Ethyl [5-(p-tolyl)isoxazol-3-yl]carbamate | Heat/Reflux | 52% thieme-connect.com |

| 5-Aryl-isoxazole-3-carbonyl azide, Phenol | Phenyl (5-aryl-isoxazol-3-yl)carbamate | Heat/Reflux | Not specified researchgate.net |

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

ethyl N-(1,2-oxazol-3-yl)carbamate |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)7-5-3-4-11-8-5/h3-4H,2H2,1H3,(H,7,8,9) |

InChI Key |

LTSSUCRXZVEHJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NOC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Isoxazol 3 Ylcarbamate and Analogous Structural Frameworks

Strategies for the Construction of Isoxazole (B147169) Nucleus Precursors

The formation of the isoxazole ring is a cornerstone of synthesizing a vast array of biologically active molecules. Various synthetic strategies have been developed to efficiently construct this heterocyclic scaffold, primarily revolving around cycloaddition reactions, condensation and cyclocondensation approaches, and metal-catalyzed routes.

Cycloaddition Reactions in Isoxazole Ring Formation

One of the most powerful and widely employed methods for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the reaction of a nitrile oxide with an alkyne or an alkene. The versatility of this method allows for the synthesis of a wide range of substituted isoxazoles by varying the substituents on both the nitrile oxide and the dipolarophile.

The in situ generation of nitrile oxides from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes is a common strategy to avoid handling these potentially unstable intermediates. For instance, the dehydrohalogenation of hydroximoyl chlorides with a base generates the nitrile oxide, which then readily reacts with a chosen alkyne. This approach offers a high degree of regioselectivity, often leading to the formation of 3,5-disubstituted isoxazoles.

Recent advancements in this area have focused on developing milder and more efficient conditions, including the use of various catalysts and reaction media. Both metal-free and metal-catalyzed versions of this cycloaddition have been extensively explored, enhancing the scope and applicability of this fundamental transformation in isoxazole synthesis.

Table 1: Examples of Cycloaddition Reactions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Product | Reference |

| Benzonitrile oxide | Phenylacetylene | 3,5-Diphenylisoxazole | General textbook knowledge |

| Ethyl 2-nitroacetate | Aromatic aldehydes | 3,5-Dicarbethoxy-4-arylisoxazoline N-oxides | General textbook knowledge |

Condensation and Cyclocondensation Approaches to Isoxazoles

Condensation reactions represent another classical and effective route to the isoxazole nucleus. A common approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). The nature of the substituents on the dicarbonyl precursor directly dictates the substitution pattern of the resulting isoxazole.

For example, the reaction of β-diketones with hydroxylamine hydrochloride under various pH conditions can lead to the formation of 3,5-disubstituted isoxazoles. Similarly, β-ketoesters can be employed to synthesize isoxazolones, which can be further functionalized. The reaction conditions, such as the choice of solvent and the presence of a catalyst, can influence the reaction rate and the yield of the desired isoxazole product.

These condensation methods are particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be less accessible through cycloaddition routes. The ready availability of a wide variety of 1,3-dicarbonyl compounds makes this a versatile and practical approach for the synthesis of diverse isoxazole derivatives.

Table 2: Examples of Condensation Reactions for Isoxazole Synthesis

| 1,3-Dicarbonyl Compound | Reagent | Product | Reference |

| Acetylacetone | Hydroxylamine | 3,5-Dimethylisoxazole | General textbook knowledge |

| Ethyl acetoacetate | Hydroxylamine | 3-Methylisoxazol-5-one | General textbook knowledge |

Metal-Catalyzed Routes for Isoxazole Scaffold Generation

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, offering novel pathways and improved efficiencies. Various metals, including palladium, copper, gold, and silver, have been successfully employed to catalyze the formation of the isoxazole ring.

Metal-catalyzed reactions often involve the cyclization of appropriately functionalized starting materials. For instance, palladium-catalyzed cross-coupling reactions can be utilized to construct precursors that subsequently undergo cyclization to form the isoxazole ring. Copper catalysts are frequently used in [3+2] cycloaddition reactions of nitrile oxides and alkynes, often leading to excellent yields and regioselectivity.

Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has also been reported as an efficient method for the synthesis of substituted isoxazoles. These metal-catalyzed methodologies often proceed under mild reaction conditions and tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex isoxazole-containing molecules.

Table 3: Examples of Metal-Catalyzed Isoxazole Synthesis

| Catalyst | Starting Materials | Product Type | Reference |

| Copper(I) | Terminal alkynes, in situ generated nitrile oxides | 3,5-Disubstituted isoxazoles | General textbook knowledge |

| Palladium | Alkynyl oxime ethers, allyl halides | Functionalized isoxazoles | General textbook knowledge |

| Gold(III) chloride | α,β-Acetylenic oximes | Substituted isoxazoles | General textbook knowledge |

Carbamate (B1207046) Formation from Isoxazole Precursors

Once the isoxazole nucleus has been constructed, the next critical step in the synthesis of ethyl isoxazol-3-ylcarbamate is the introduction of the carbamate group at the 3-position. This can be achieved through several synthetic transformations, primarily involving the reaction of an isoxazole amine with a suitable reagent or the rearrangement of an isoxazole carboxylic acid derivative.

Reaction of Isoxazole Derivatives with Carbamoyl (B1232498) Chlorides

A straightforward and widely used method for the formation of carbamates is the reaction of an amine with a chloroformate or a carbamoyl chloride. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 3-aminoisoxazole (B106053) with ethyl chloroformate.

This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate. The amino group of the 3-aminoisoxazole acts as the nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include pyridine (B92270) or triethylamine.

While this method is a standard procedure for carbamate synthesis, its direct application to 3-aminoisoxazole provides a reliable route to the target compound, contingent on the availability of the 3-aminoisoxazole starting material.

Curtius Rearrangement and Related Transformations for Carbamate Synthesis

The Curtius rearrangement is a versatile thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. nih.gov This reaction provides an alternative and elegant pathway to carbamates, including this compound. The synthesis begins with an isoxazole-3-carboxylic acid.

The carboxylic acid is first converted into the corresponding acyl azide. This transformation can be achieved using various reagents, such as diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The resulting isoxazole-3-carbonyl azide, upon heating, undergoes the Curtius rearrangement, losing nitrogen gas to form the highly reactive isoxazol-3-yl isocyanate intermediate.

This isocyanate can then be trapped in situ with an alcohol, such as ethanol (B145695), to yield the desired this compound. rsc.orggoogle.com The trapping of the isocyanate with an alcohol is a clean and efficient reaction, making the Curtius rearrangement a valuable tool for the synthesis of isoxazolyl carbamates from readily accessible carboxylic acid precursors. acs.orgresearchgate.net

Table 4: Key Intermediates in the Curtius Rearrangement for this compound Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

| Isoxazole-3-carboxylic acid | Isoxazole-3-carbonyl azide | Isoxazol-3-yl isocyanate | This compound |

Green Chemistry Approaches to Carbamate Synthesis

In recent years, the principles of green chemistry have significantly influenced the synthesis of carbamates, steering away from hazardous reagents like phosgene (B1210022). researchgate.netresearchgate.netnih.gov A primary focus has been the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source. researchgate.netnih.govrsc.org

One sustainable approach involves the direct synthesis of carbamates from CO2, amines, and alcohols. researchgate.netrsc.org This method often employs basic catalysts to facilitate the reaction under mild conditions. rsc.org For instance, various carbamates can be prepared in a halogen-free manner, with basic catalysts effectively converting both linear and branched aliphatic amines into their corresponding carbamates with good yields. rsc.org Another green protocol utilizes deep eutectic solvents (DESs) for the three-component coupling of amines, alkyl halides, and CO2. acs.org This system has shown success with less reactive alkyl chlorides, yielding carbamates in good quantities. acs.org

The use of urea (B33335) as a carbonyl source also presents an environmentally friendly alternative for carbamate synthesis. mdpi.comrsc.org This method indirectly uses CO2, as urea is produced from it on a large scale. mdpi.com Catalytic systems, such as those based on silica (B1680970) gel supports, have been developed to produce alkyl carbamates from urea and alcohols with high yields. mdpi.com For example, TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2 have been shown to be effective catalysts for producing methyl, ethyl, and butyl carbamate, respectively. mdpi.com

Furthermore, methodologies have been developed for the direct transformation of Boc-protected amines into carbamates using a strong base like tert-butoxide lithium, which avoids the need for hazardous reagents and metal catalysts. rsc.org This approach aligns with green chemistry principles by offering a more benign and efficient pathway to key chemical intermediates. rsc.org

Below is a table summarizing various green chemistry approaches to carbamate synthesis:

| Carbon Source | Reagents | Catalyst/Solvent System | Key Advantages |

| Carbon Dioxide (CO2) | Amines, Alcohols | Basic catalysts | Halogen-free, mild conditions. rsc.org |

| Carbon Dioxide (CO2) | Amines, Alkyl Halides | Deep Eutectic Solvents (DESs) | Effective with less reactive alkyl halides. acs.org |

| Urea | Alcohols | Silica gel supported catalysts (e.g., TiO2/SiO2) | Utilizes an inexpensive and eco-friendly carbonyl source. mdpi.com |

| Boc-protected amines | Alcohols | tert-butoxide lithium | Avoids hazardous reagents and metal catalysts. rsc.org |

Utilizing Carbonyl-Mediated Coupling Reagents for Carbamate Linkage

The formation of the carbamate linkage can be efficiently achieved through the use of carbonyl-mediated coupling reagents. These reagents activate a carboxylic acid derivative or directly provide a carbonyl group for reaction with an amine or alcohol.

A common strategy involves the in-situ generation of an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org Reagents such as 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) can be used to activate hydroxamic acids, leading to isocyanates via a Lossen rearrangement. organic-chemistry.org Similarly, carbonyldiimidazole can mediate this rearrangement. organic-chemistry.org

Peptide coupling reagents are also widely employed for the formation of amide and, by extension, carbamate bonds. bachem.comuniurb.it Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples used to activate carboxylic acids. peptide.com To minimize side reactions and racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. peptide.comacs.org

More advanced coupling reagents include phosphonium (B103445) and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU. bachem.compeptide.com These reagents often lead to high coupling rates and fewer side reactions. bachem.com For instance, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is particularly effective for coupling N-methylated amino acids. peptide.com

The following table provides examples of carbonyl-mediated coupling reagents and their applications in carbamate synthesis:

| Reagent Class | Specific Reagent(s) | Mechanism/Application |

| Carbodiimides | DCC, DIC | Activation of carboxylic acids, often with HOBt to suppress racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient for amide/carbamate bond formation with minimal side reactions. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction rates and reduced epimerization. peptide.com |

| Imidazolium-based | N,N'-Carbonyldiimidazole (CDI) | Used as a phosgene replacement for carbamate and urea synthesis. biosynth.com |

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives with specific regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships. This requires precise control over the formation of the isoxazole ring and the introduction of chiral centers.

Regioselective Synthesis: The construction of the isoxazole ring often involves the reaction of a three-carbon component with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. acs.orgresearchgate.net The regioselectivity of these reactions—determining which isomer is formed (e.g., 3-substituted vs. 5-substituted)—can be controlled by the choice of starting materials and reaction conditions. acs.org For instance, an efficient one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed from α,β-unsaturated aldehydes or ketones. acs.org Another method reports the regioselective synthesis of isoxazoles from propargylic alcohols. researchgate.net

Methodologies for the regioselective synthesis of various isoxazole regioisomers from β-enamino diketones and hydroxylamine hydrochloride have also been established. nih.govrsc.orgrsc.org By varying the reaction conditions, such as the solvent and the use of a Lewis acid, different substitution patterns on the isoxazole ring can be achieved. rsc.orgrsc.org

Stereoselective Synthesis: Introducing stereocenters into isoxazole derivatives can be achieved through various asymmetric synthesis strategies. One approach is the catalytic asymmetric reduction of pro-chiral ketones to chiral alcohols using methods like the Corey-Bakshi-Shibata (CBS) reduction. umt.edu This has been applied to a diverse set of isoxazoles to produce chiral isoxazole carbinols. umt.edu

Furthermore, asymmetric [3+2] cycloaddition reactions can be employed to construct chiral isoxazole-containing scaffolds. For example, a squaramide-catalyzed asymmetric domino Michael/Mannich reaction has been developed to synthesize complex isoxazole-containing dispirooxindoles with four contiguous stereogenic centers. rsc.org Chiral isoxazole pyrimidine (B1678525) nucleoside analogues have also been synthesized via Lewis acid-catalyzed (3+2)-cycloadditions of chiral cyclopropanes with nitrosoarenes. researchgate.net

The following table highlights key strategies for achieving regioselectivity and stereoselectivity in the synthesis of substituted isoxazoles:

| Synthesis Type | Method | Key Features |

| Regioselective | Reaction of α,β-unsaturated aldehydes/ketones with N-hydroxyl-4-toluenesulfonamide | One-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. acs.org |

| Regioselective | Cyclocondensation of β-enamino diketones with hydroxylamine | Control of regiochemistry by varying reaction conditions to yield different regioisomers. nih.govrsc.org |

| Stereoselective | Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction | Asymmetric reduction of pro-chiral ketones to chiral alcohols on the isoxazole scaffold. umt.edu |

| Stereoselective | Squaramide-catalyzed asymmetric [3+2] cycloaddition | Synthesis of complex chiral isoxazole-containing molecules with multiple stereocenters. rsc.org |

Advanced Purification and Isolation Techniques for Isoxazole Carbamates

The purification and isolation of isoxazole carbamates are critical steps to ensure the final product's purity, which is essential for accurate characterization and subsequent applications. A variety of advanced techniques are employed, often in combination, to achieve high levels of purity.

Crystallization: Recrystallization is a fundamental and powerful technique for purifying solid compounds. researchgate.net The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and its impurities. For isoxazole derivatives, ethanol and methanol (B129727) are commonly used recrystallization solvents. researchgate.netresearchgate.net In some cases, simple filtration or crystallization is sufficient to obtain pure products, especially in syntheses designed to minimize byproducts. organic-chemistry.org

Chromatography: Chromatographic techniques are indispensable for the separation and purification of complex mixtures.

Column Chromatography: This is a standard method for purifying organic compounds. nih.gov A stationary phase, typically silica gel, is packed into a column, and the crude mixture is passed through it using a mobile phase (solvent system). Separation is achieved based on the differential adsorption of the components to the stationary phase.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a highly efficient technique for both analytical and preparative-scale purification of carbamates. taylorfrancis.comgoogle.com Due to the thermal lability of some carbamates, LC is often preferred over gas chromatography. taylorfrancis.comtandfonline.com Reversed-phase columns, such as C18, are commonly used for the separation of carbamate pesticides. nih.gov

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and for the qualitative analysis of carbamate insecticides. taylorfrancis.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the preconcentration and cleanup of carbamate residues from various samples, particularly from environmental water samples. tandfonline.com The method involves passing a sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. Common sorbents for carbamates include octadecyl- and octyl-silica, styrene-divinylbenzene copolymers, and activated carbon. tandfonline.com

The table below summarizes the primary purification and isolation techniques for isoxazole carbamates:

| Technique | Principle | Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid isoxazole derivatives. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | General purification of synthetic intermediates and final products. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Purification and analysis of thermally labile carbamates. taylorfrancis.com |

| Solid-Phase Extraction (SPE) | Preconcentration and cleanup of samples by selective retention of analytes on a solid sorbent. | Extraction and isolation of carbamate residues from complex matrices. tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Isoxazol 3 Ylcarbamate

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

The FT-IR spectrum of Ethyl isoxazol-3-ylcarbamate would display several characteristic absorption bands confirming its key functional groups. nist.gov

A prominent, sharp absorption band for the carbamate (B1207046) carbonyl (C=O) stretch is expected in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. The C-O stretching vibrations of the ester group within the carbamate would result in strong bands in the 1250-1000 cm⁻¹ region. Vibrations associated with the isoxazole (B147169) ring, such as C=N stretching, would be observed in the 1650-1550 cm⁻¹ range. chemicalbook.com

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Carbamate Amide | ~3300 |

| C-H Stretch (sp³) | Ethyl Group | 2980-2850 |

| C=O Stretch | Carbamate Carbonyl | 1725-1700 |

| C=N Stretch | Isoxazole Ring | 1650-1550 |

| N-H Bend | Carbamate Amide | 1550-1510 |

| C-O Stretch | Carbamate Ester | 1250-1000 |

Computational Chemistry and Molecular Modeling Investigations on Ethyl Isoxazol 3 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic distribution. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it a workhorse for studying molecules of various sizes. nih.gov DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, DFT calculations can predict key structural parameters. arxiv.orgscispace.commdpi.com

For Ethyl isoxazol-3-ylcarbamate, DFT calculations using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide optimized bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These calculations are crucial for understanding the planarity of the isoxazole (B147169) ring and the orientation of the ethyl carbamate (B1207046) side chain. Furthermore, DFT is used to compute important energetic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scispace.com

| Parameter | Description | Typical Application for this compound |

| Geometry Optimization | A process to find the lowest energy arrangement of atoms. | Determines the most stable 3D structure, predicting bond lengths and angles. mdpi.com |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Used to compare the stability of different isomers or conformers. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap (Egap) indicates chemical reactivity and electronic transition properties. scispace.com |

| Mulliken Charge Analysis | A method to assign partial charges to individual atoms. | Identifies electrophilic and nucleophilic sites within the molecule. nih.gov |

This table is interactive. Click on the headers to sort.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy and electronic structure determinations. nih.govresearchgate.net These high-level calculations are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations can offer a more refined understanding of its electronic properties and reaction energetics. researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the ethyl carbamate side chain in this compound, particularly the rotation around its single bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable of these spatial arrangements (conformers) and the energy barriers between them.

This is achieved by systematically exploring the molecule's Potential Energy Surface (PES), a multidimensional surface that represents the potential energy as a function of atomic coordinates. nih.govlongdom.org By rotating key dihedral angles and calculating the energy at each step, a PES can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. nih.govnih.gov For carbamates, significant attention is given to the rotational barrier around the carbamate C-N bond, which can influence receptor binding and molecular recognition. nih.gov

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | τ1 | 0.00 | 75 |

| Local Minimum 1 | τ2 | 1.5 | 20 |

| Local Minimum 2 | τ3 | 3.0 | 5 |

| Transition State | τ_ts | 5.0 | - |

This table presents hypothetical data for this compound to illustrate the typical output of a conformational analysis. The data is based on principles described in cited studies for similar molecules. nih.govnih.gov

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed step-by-step process of chemical reactions. For isoxazole derivatives, this includes studying their synthesis, such as through [3+2] cycloaddition reactions, or their degradation pathways. nih.gov For carbamates, computational studies can elucidate mechanisms of hydrolysis or thermal elimination. researchgate.netresearchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. chemrxiv.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding which reaction pathway is most favorable. For instance, a computational study could determine whether the formation of the isoxazole ring proceeds through a concerted or a stepwise mechanism by searching for potential intermediates along the reaction coordinate. nih.gov

Molecular Docking and Dynamics Simulations for Understanding Ligand-Target Interactions at a Theoretical Level

Many isoxazole-containing compounds exhibit biological activity, which often involves the binding of the molecule (ligand) to a biological target, such as a protein or enzyme. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to study these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net Docking algorithms place the ligand into the active site of the protein and use a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. samipubco.com The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. mdpi.com By simulating the movements of atoms in the complex within a simulated physiological environment (including water and ions), MD can confirm whether the ligand remains stably bound in its docked pose. nih.govnih.gov Analysis of the simulation trajectory can reveal the flexibility of the protein and ligand, the persistence of key interactions, and provide a more refined estimate of binding free energy. mdpi.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.4 | Asp164, Lys45 | Hydrogen Bond |

| Val28, Leu152 | Hydrophobic | ||

| Protease B | -7.9 | Tyr99, Phe140 | Pi-Pi Stacking |

| Ser144 | Hydrogen Bond |

This table provides illustrative docking results for an isoxazole derivative against hypothetical protein targets, based on findings for similar compounds in the literature. nih.govnih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation against Experimental Observations

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov DFT methods are commonly used to calculate vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR). indexacademicdocs.org

A strong correlation between the calculated and experimental spectra provides high confidence in the proposed molecular structure. indexacademicdocs.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. lookchem.com This predictive power is invaluable for structural elucidation and for interpreting complex experimental spectra.

Reactivity Profiles and Chemical Transformations of Ethyl Isoxazol 3 Ylcarbamate

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring is characterized by a weak N-O bond, making it susceptible to cleavage under various conditions, which is a cornerstone of its reactivity. wikipedia.org This inherent instability can be exploited for synthetic purposes, leading to a variety of ring-opened products. The ring also participates in reactions typical of aromatic systems, albeit with its own regiochemical considerations.

The cleavage of the isoxazole N-O bond is a key transformation, often initiated by reduction or treatment with electrophilic agents.

Reductive Ring-Opening: Catalytic hydrogenation is a common method for cleaving the isoxazole ring. clockss.org This reaction typically proceeds over catalysts like palladium on carbon (Pd/C) or Raney Nickel. mdpi.com For Ethyl isoxazol-3-ylcarbamate, this reductive cleavage would break the N-O bond to yield a β-enaminone intermediate. mdpi.com This domino process involves the initial reduction of the N-O bond, followed by rearrangement to the more stable enaminone structure. mdpi.comunifi.it These β-enaminone products are versatile synthetic precursors for constructing other heterocyclic systems, such as pyrazoles. mdpi.com

Electrophile-Induced Ring-Opening: The isoxazole ring can undergo cleavage upon treatment with electrophilic halogenating agents. researchgate.net Reagents like Selectfluor can initiate a ring-opening fluorination, yielding α-fluorocyanoketones. nih.govresearchgate.netacs.org Similarly, electrophilic chlorinating and brominating agents can be used. researchgate.net These reactions proceed through the selective cleavage of the N-O bond, providing a pathway to structurally diverse halogenated compounds from simple heteroaromatic precursors. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | β-Enaminone | Proceeds via reductive cleavage of the N-O bond. clockss.orgmdpi.com |

| Ring-Opening Fluorination | Selectfluor | α-Fluorocyanoketone | An electrophilic fluorinating agent cleaves the N-O bond. nih.govacs.org |

| Ring-Opening Halogenation | NCS, TCCA, DBI | Halogenated Carbonyls | Electrophilic chlorinating or brominating agents induce ring cleavage. researchgate.net |

The isoxazole ring can undergo rearrangements, often catalyzed by base or initiated by photochemical means.

Base-Catalyzed Rearrangements: Isoxazole rings can be transformed into other heterocyclic systems, such as oxazoles, under basic conditions. rsc.org This type of conversion can occur through a process involving a Beckmann-type rearrangement. While specific examples for this compound are not detailed, the general principle suggests that a strong base could initiate a sequence of bond cleavage and reformation, potentially leading to an oxazole (B20620) derivative.

Photochemical Rearrangements: Under UV irradiation, the weak N-O bond of the isoxazole ring is prone to collapse. wikipedia.org This photolytic cleavage can lead to the formation of a highly reactive azirine intermediate, which can then rearrange to form an oxazole. wikipedia.org This photochemical transformation provides a pathway to isomerize the isoxazole core into a different five-membered heterocycle.

Despite its susceptibility to ring-opening, the isoxazole ring exhibits aromatic character and can undergo electrophilic substitution reactions. clockss.org

Electrophilic Aromatic Substitution: The isoxazole ring can be functionalized through reactions such as halogenation and nitration. clockss.org The substitution pattern is directed by the existing substituents. For this compound, the carbamate (B1207046) group at the 3-position would influence the regioselectivity of the incoming electrophile. The C4 position is typically the most electron-rich and susceptible to electrophilic attack. For instance, iodination of isoxazole derivatives has been achieved at the 4-position using N-iodosuccinimide (NIS) in trifluoroacetic acid. nih.gov The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reagents/Conditions | Position of Substitution | Notes |

| Halogenation | Br₂, Cl₂, I₂ with Lewis Acid (e.g., FeCl₃) | C4-position | Classic electrophilic aromatic substitution. clockss.orgwikipedia.org |

| Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic Acid | C4-position | Effective method for introducing iodine onto the isoxazole ring. nih.gov |

| Nitration | HNO₃, H₂SO₄ | C4-position | Introduces a nitro group onto the ring. clockss.org |

Radical Reactions: While electrophilic reactions are more commonly documented for isoxazoles, the potential for radical reactions exists. The specific behavior of this compound under radical conditions would depend on the nature of the radical species and the reaction conditions employed.

Reactions Involving the Carbamate Moiety

The carbamate group (-NH-C(=O)-O-Et) offers a second site for reactivity, distinct from the isoxazole ring. These reactions typically involve nucleophilic attack at the carbonyl carbon.

The carbamate ester can be cleaved or modified through hydrolysis and reactions with amines.

Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed. Acid-catalyzed hydrolysis would likely protonate the nitrogen or carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon. The ultimate products would be 3-aminoisoxazole (B106053), ethanol (B145695), and carbon dioxide.

Transamidation: The carbamate can react with other amines, particularly at elevated temperatures, to replace the ethylamine (B1201723) moiety and form a new C-N bond, resulting in a urea (B33335) derivative. More commonly, the ester portion is targeted. However, direct reaction with strong nucleophilic amines could potentially lead to the formation of N-(isoxazol-3-yl)ureas. The synthesis of isoxazole-carboxamides often proceeds via coupling of an isoxazole-carboxylic acid with an amine using coupling agents like EDCI and DMAP, which is a related transformation. nih.govnih.gov

The ethyl ester part of the carbamate functional group can be chemically altered.

Transesterification: The ethyl group of the carbamate can be exchanged by reacting this compound with a different alcohol, typically in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to synthesize a variety of different alkyl isoxazol-3-ylcarbamates. The reaction of O-ethyl carbamate with ethanol to form diethyl carbonate is an example of the reactivity of the carbamate ester linkage. taylorandfrancis.com

Conversion to Amides: A two-step process involving hydrolysis of the ester to the corresponding carbamic acid, followed by reaction with an amine, could theoretically produce N,N'-disubstituted ureas. However, carbamic acids are often unstable and prone to decarboxylation. A more direct route would involve aminolysis, where a primary or secondary amine displaces the ethoxy group to form a urea derivative. This reaction often requires forcing conditions.

Thermal and Photochemical Decomposition Pathways of the Carbamate Linkage

The stability of the carbamate linkage in this compound is susceptible to both thermal and photochemical induction, leading to specific decomposition pathways.

Thermal Decomposition:

The thermal decomposition of carbamates can proceed through several pathways, largely dependent on the substitution pattern of the nitrogen atom and the structure of the alcohol moiety. researchgate.net For a secondary carbamate like this compound, two primary thermal decomposition routes are generally considered:

Elimination to Isocyanate and Alcohol: This is a common pathway for N-substituted carbamates. Upon heating, the carbamate can undergo a concerted unimolecular elimination to yield 3-isocyanatoisoxazole and ethanol. This reaction is analogous to the pyrolysis of esters and xanthates. researchgate.net The isocyanate is a highly reactive intermediate that can participate in subsequent reactions.

Formation of Amine, Carbon Dioxide, and Alkene: This pathway involves the cleavage of the carbamate to produce the corresponding amine (3-aminoisoxazole), carbon dioxide, and an alkene (ethylene). This decomposition route is also a recognized pathway for carbamates. researchgate.net

The thermal stability of heterocyclic compounds is influenced by their molecular structure. Studies on nitrogen-rich heterocyclic esters have shown that they are generally stable up to 250 °C. nih.gov The decomposition of these compounds often proceeds via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.govmdpi.com While specific studies on this compound are not prevalent, it is expected to exhibit thermal stability within this range, with decomposition occurring at elevated temperatures. The process of thermolysis of carbamates in the gas phase is often carried out at temperatures around 400 °C to produce isocyanates. mdpi.com

Photochemical Decomposition:

The photochemical behavior of carbamates, particularly N-aryl carbamates, often involves rearrangements reminiscent of the photo-Fries reaction. researchgate.net Irradiation of N-aryl carbamates can lead to the cleavage of the N-C(O) bond, followed by the migration of the carbamoyl (B1232498) group to the aromatic ring, resulting in the formation of aminobenzoates.

In the case of this compound, the isoxazole ring is an aromatic heterocycle. Upon UV irradiation, it is plausible that a similar photo-Fries-type rearrangement could occur, leading to the formation of ethyl 3-amino-isoxazole-4-carboxylate or other isomeric products. The specific outcome would depend on the electronic properties of the isoxazole ring and the reaction conditions.

Another potential photochemical pathway involves the generation of nitrogen-centered radicals. acs.org The photochemistry of α-keto carbamates has been shown to generate free amines through photocleavage. acs.org While this compound is not an α-keto carbamate, the general principle of photolabile protecting groups suggests that the carbamate linkage could be cleaved under specific photochemical conditions to release 3-aminoisoxazole.

| Decomposition Pathway | Conditions | Primary Products | General Observations |

| Thermal Elimination | High Temperature (e.g., >250 °C) | 3-Isocyanatoisoxazole, Ethanol | Common for N-substituted carbamates. researchgate.netmdpi.com |

| Thermal Cleavage | High Temperature | 3-Aminoisoxazole, Carbon Dioxide, Ethylene | Alternative decomposition pathway for carbamates. researchgate.net |

| Photochemical Rearrangement | UV Irradiation | Isomeric Ethyl 3-amino-isoxazole-carboxylates | Analogous to the photo-Fries reaction of N-aryl carbamates. researchgate.net |

| Photochemical Cleavage | UV Irradiation | 3-Aminoisoxazole | Potential pathway based on photolabile protecting group chemistry. acs.orgacs.org |

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The presence of the carbamate and isoxazole moieties in this compound offers multiple sites for chemical modification, enabling the synthesis of a variety of analogues.

Reactions at the Carbamate Nitrogen:

The nitrogen atom of the carbamate group, while less nucleophilic than a free amine, can undergo several important transformations.

N-Acylation: The N-H bond of the carbamate can be acylated to form N-acylcarbamates. This reaction typically requires activation of the acylating agent or the carbamate nitrogen. Lewis acids such as ZnCl₂ can effectively promote the N-acylation of carbamates using carboxylic acid anhydrides under solvent-free conditions. researchgate.net This transformation is valuable for introducing diverse acyl groups onto the nitrogen atom.

N-Arylation: The nitrogen atom can be arylated through cross-coupling reactions. Photosensitized nickel catalysis provides a modern and efficient method for the N-arylation of carbamates with aryl electrophiles at room temperature, offering an alternative to traditional palladium-catalyzed Buchwald-Hartwig reactions. organic-chemistry.org

Transformations of the Carbamate Group:

The entire carbamate functional group can be converted into other important functionalities.

Hydrolysis to Amine: The carbamate can be hydrolyzed under basic or acidic conditions to yield 3-aminoisoxazole. The mechanism of basic hydrolysis for secondary carbamates often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the deprotonation of the nitrogen followed by the elimination of the ethoxycarbonyl group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the amine. researchgate.net

Conversion to Ureas: The carbamate can serve as a precursor for the synthesis of ureas. One common strategy involves the thermal decomposition of the carbamate to the corresponding isocyanate, which is then trapped in situ with an amine to form a substituted urea. organic-chemistry.orgasianpubs.orgresearchgate.net Alternatively, the Curtius rearrangement of a related acyl azide (B81097) can generate the isocyanate, which then reacts with amines to yield ureas. organic-chemistry.org The synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives, potent kinase inhibitors, highlights the importance of this transformation in medicinal chemistry. nih.gov

Modifications Involving the Isoxazole Ring:

The isoxazole ring itself can be a site for derivatization, although this often requires harsher conditions or specific activation. For instance, lateral lithiation of substituted isoxazoles allows for the introduction of various electrophiles at positions adjacent to activating groups. umt.edu

| Derivatization Strategy | Reagents and Conditions | Product Type | Significance |

| N-Acylation | Carboxylic Anhydride (B1165640), Lewis Acid (e.g., ZnCl₂) | N-Acylcarbamate | Introduction of diverse acyl functionalities. researchgate.net |

| N-Arylation | Aryl Halide, Ni(II) Catalyst, Photosensitizer, Light | N-Arylcarbamate | Formation of C-N bonds for complex molecule synthesis. organic-chemistry.org |

| Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | 3-Aminoisoxazole | Access to the primary amine for further functionalization. researchgate.net |

| Conversion to Urea | Heat, Amine | N,N'-Disubstituted Urea | Synthesis of biologically active urea derivatives. organic-chemistry.orgasianpubs.orgresearchgate.netnih.gov |

Stereochemical Implications and Control in Chemical Transformations

While this compound itself is an achiral molecule, its chemical transformations can lead to the formation of chiral products, making stereochemical control an important consideration.

Introduction of Chirality:

Chirality can be introduced into derivatives of this compound through several strategies:

Asymmetric Reactions at the Isoxazole Ring or its Substituents: If the isoxazole ring is further substituted with a pro-chiral group, asymmetric reactions can be employed to generate chiral centers. For example, the asymmetric reduction of a ketone substituent on the isoxazole ring can produce a chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the asymmetric reduction of pro-chiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst. umt.edu

Reactions with Chiral Reagents: The derivatization of the carbamate nitrogen with a chiral acylating agent or the reaction of the corresponding isocyanate with a chiral amine would result in the formation of diastereomeric products. These diastereomers can potentially be separated by chromatographic methods. The use of chiral derivatizing agents is a common strategy for the analysis and resolution of enantiomers. wikipedia.org

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral isoxazole derivatives is an active area of research. For example, enantioselective domino reactions catalyzed by chiral copper complexes have been used to synthesize chiral isoxazole-derived N,O-hemiaminals. mdpi.com Squaramide-catalyzed asymmetric [3+2] cycloaddition reactions have also been employed to create complex chiral isoxazole-containing spirooxindoles. rsc.org

Stereochemical Control in Subsequent Transformations:

Once a chiral center is established in a derivative of this compound, subsequent reactions must be conducted in a manner that preserves or controls the stereochemistry. For instance, in the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates, the stereochemistry of the starting material dictates the stereochemistry of the resulting α-hydroxy amide product. nih.gov

Applications of Ethyl Isoxazol 3 Ylcarbamate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The isoxazole (B147169) ring system is a valuable building block in heterocyclic chemistry due to its inherent reactivity and the ability to serve as a precursor to other functional groups. Isoxazole derivatives are utilized in the synthesis of a wide range of heterocyclic compounds. nih.gov The carbamate (B1207046) group in ethyl isoxazol-3-ylcarbamate can be transformed into various other functionalities, making it a versatile starting material for the synthesis of substituted isoxazoles.

The synthesis of isoxazole-containing compounds is of significant interest due to their presence in numerous pharmacologically active agents. nih.gov The development of new synthetic strategies for creating diverse isoxazole derivatives is an active area of research. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

This compound can serve as a key intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity. Carbamates are known to be stable and are often used as protecting groups or as directing groups in organic synthesis.

A notable application of related aryl (1,2-azol-3-yl)carbamates is in the synthesis of isoxazolyl- and isothiazolylureas. researchgate.net In these syntheses, isoxazol-3-carbonyl azides are first converted into aryl (1,2-azol-3-yl)carbamates by reacting them with phenols. These carbamate intermediates are then reacted with amines to form the desired ureas. researchgate.netresearchgate.net This two-step process is particularly useful for synthesizing ureas with highly basic amine residues. researchgate.net Some of the resulting isoxazolylurea derivatives have demonstrated antitumor activity. researchgate.netresearchgate.net

Table 1: Synthesis of Isoxazolylureas from Carbamate Precursors

| Carbamate Precursor | Amine | Resulting Urea (B33335) | Reference |

|---|---|---|---|

| Phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate | Aliphatic or heterocyclic amines | 1-[5-(p-tolyl)isoxazol-3-yl]-3-substituted ureas | researchgate.net |

This table is illustrative of the general synthetic strategy and may not represent reactions with this compound specifically.

Development of Novel Synthetic Reagents and Methodologies

The reactivity of the carbamate and isoxazole moieties in this compound allows for its use in the development of novel synthetic methods. The transformation of the carbamate group can lead to the formation of new reagents with unique reactivity profiles.

For instance, the conversion of isoxazol-3-carbonyl azides to carbamates is a key step in a broader synthetic methodology for accessing a variety of isoxazolyl-containing compounds. researchgate.net This highlights the role of carbamate formation as a strategic element in multistep synthetic sequences. The development of efficient methods for the synthesis of functionalized isoxazoles remains an important goal in organic chemistry. nih.gov

Catalytic Applications and Ligand Design in Organic Reactions

Information regarding the specific applications of this compound in catalytic processes or as a ligand in organic reactions is not extensively documented in the provided search results. While isoxazole-containing compounds have been explored as ligands in asymmetric catalysis, the direct use of this compound for this purpose is not detailed. mdpi.com Further research may be necessary to explore the potential of this compound and its derivatives in the field of catalysis and ligand design.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl isoxazol-3-ylcarbamate?

- Methodological Answer : The synthesis typically involves coupling isoxazol-3-ol with a carbamoyl chloride derivative. A validated protocol (Method G) uses potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring with N,N-dimethyl carbamoyl chloride. Purification via silica gel chromatography (20% ethyl acetate in hexane) yields the product . Comparative studies suggest that solvents like 1,4-dioxane or THF and catalysts like triethylamine or pyridine can influence reaction efficiency and purity .

- Key Variables : Solvent polarity, base strength (e.g., KOtBu vs. NaOH), and stoichiometric ratios.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are critical. For example, ¹H NMR peaks for the isoxazole ring protons typically appear between δ 6.5–7.5 ppm, while the ethyl carbamate group shows distinct signals at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) . MS data should confirm the molecular ion peak (e.g., [M+H]⁺) aligned with the molecular formula C₇H₁₀N₂O₃.

Q. How can purity be ensured during purification?

- Methodological Answer : Column chromatography using ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) effectively removes byproducts. Alternative methods include recrystallization from ethanol or dichloromethane-hexane mixtures. Purity ≥95% is achievable, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the acetylcholinesterase (AChE) inhibitory activity of this compound analogs?

- Methodological Answer : Molecular docking studies reveal that the isoxazole ring interacts with the AChE catalytic triad (Ser200, His440, Glu327) via hydrogen bonding, while the carbamate group undergoes nucleophilic attack by Ser200, forming a covalent adduct. Computational models (e.g., AutoDock Vina) predict binding affinities (ΔG ≤ -8 kcal/mol) for derivatives with electron-withdrawing substituents on the isoxazole ring .

- Data Contradictions : Some analogs show reduced activity despite favorable docking scores, suggesting off-target interactions or metabolic instability .

Q. How can discrepancies in reported biological activities of derivatives be resolved?

- Methodological Answer : Systematic analysis should include:

- In vitro assays (e.g., Ellman’s method for AChE inhibition) under standardized conditions (pH 8.0, 25°C).

- Stability studies (e.g., HPLC monitoring of degradation in simulated gastric fluid).

- Meta-analysis of literature data to identify outliers caused by variations in assay protocols or compound purity .

Q. What role do substituents play in modulating the stability of this compound?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the 5-position of the isoxazole ring enhance hydrolytic stability by reducing electrophilicity at the carbamate carbonyl. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.